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Compound of Interest

Compound Name: 5-Aminonicotinic acid

Cat. No.: B189487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-
Aminonicotinic acid (also known as 5-aminopyridine-3-carboxylic acid), a valuable building

block in the synthesis of various biologically active agents and coordination polymers. The

following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Overview of Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment

of organic molecules. A combination of NMR, IR, and MS provides a comprehensive

characterization of a compound's molecular structure, functional groups, and molecular weight.

The logical workflow for this analysis is outlined below.
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Caption: Workflow for the structural elucidation of 5-Aminonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

Data Presentation
While a definitive, published spectrum with full assignment for 5-Aminonicotinic acid is not

readily available, the expected chemical shifts can be predicted based on its structure and data

from analogous compounds like nicotinic acid and aminopyridines. The identity of commercially

available 5-Aminonicotinic acid is routinely confirmed by ¹H-NMR, with DMSO-d₆ being a

common solvent.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Aminonicotinic Acid
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Proton Position
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2 ~8.2 - 8.4 Singlet (s) or Doublet (d)

H-4 ~7.3 - 7.5
Doublet of Doublets (dd) or

Triplet (t)

H-6 ~8.0 - 8.2 Singlet (s) or Doublet (d)

-NH₂ ~5.8 - 6.0 Broad Singlet (br s)

-COOH ~12.0 - 13.0 Broad Singlet (br s)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Aminonicotinic Acid

Carbon Position Predicted Chemical Shift (δ, ppm)

C-2 ~145 - 150

C-3 ~125 - 130

C-4 ~120 - 125

C-5 ~140 - 145

C-6 ~135 - 140

-COOH ~165 - 170

Solvent: DMSO-d₆

Experimental Protocol: NMR
Sample Preparation: Dissolve 5-10 mg of high-purity 5-Aminonicotinic acid in

approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).
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Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse

angle of 30-45°, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the

lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is typically 0-

200 ppm.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation
The IR spectrum of 5-Aminonicotinic acid will display characteristic absorption bands

corresponding to its carboxylic acid, aromatic amine, and pyridine ring functionalities. The data

is typically acquired using a KBr wafer or pellet technique.[2]

Table 3: Characteristic IR Absorption Bands for 5-Aminonicotinic Acid
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3500 - 3300 N-H Stretch
Primary Aromatic

Amine
Medium

3300 - 2500 O-H Stretch
Carboxylic Acid (H-

bonded)
Strong, Broad

3100 - 3000 C-H Stretch Aromatic Ring Medium to Weak

1725 - 1700 C=O Stretch Carboxylic Acid Strong

1620 - 1580 N-H Bend Primary Amine Medium

1600 - 1450 C=C Stretch Aromatic Ring Medium to Strong

1320 - 1210 C-O Stretch Carboxylic Acid Strong

Note: These are

typical ranges and

may vary slightly.[3][4]

Experimental Protocol: FTIR (KBr Pellet)
Sample Preparation: Grind 1-2 mg of dry 5-Aminonicotinic acid with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) for several minutes to form a thin, transparent KBr pellet.

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a

background spectrum to subtract atmospheric (H₂O, CO₂) absorptions.

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the

sample spectrum.

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern can offer valuable structural clues.

Data Presentation
The electron ionization (EI) mass spectrum of 5-Aminonicotinic acid shows a molecular ion

peak corresponding to its molecular weight (138.12 g/mol ). The fragmentation pattern is

consistent with the structure of an aminopyridine carboxylic acid.

Table 4: Mass Spectrometry Data (GC-MS) for 5-Aminonicotinic Acid

m/z Relative Intensity Proposed Fragment

138 Top Peak [M]⁺ (Molecular Ion)

93 2nd Highest [M - COOH]⁺

66 3rd Highest
[C₄H₄N]⁺ (Fragment from

pyridine ring cleavage)

Data sourced from PubChem.

[2]

The fragmentation can be rationalized as follows:

[M]⁺ (m/z 138): The molecular ion is formed by the loss of one electron. Aromatic

compounds typically show a prominent molecular ion peak.[5]

[M - COOH]⁺ (m/z 93): This fragment results from the characteristic loss of the carboxyl

group (mass 45) from the molecular ion.[5]

[C₄H₄N]⁺ (m/z 66): This likely arises from the subsequent fragmentation of the aminopyridine

ring structure.

Experimental Protocol: Mass Spectrometry (EI)
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Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer, often via a direct insertion probe or the output of a gas

chromatograph (GC). The sample is heated in a high vacuum to ensure it is in the gas

phase.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV). This causes the removal of an electron, forming a positively charged

molecular ion (radical cation).

Fragmentation: The high internal energy of the molecular ions causes many of them to

fragment into smaller, characteristic charged ions and neutral radicals.

Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a

quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio

(m/z).

Detection: The separated ions are detected, and their abundance is recorded. The resulting

data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z

value.

Molecular Ion [M]⁺
m/z = 138

Fragment [M - COOH]⁺
m/z = 93

- COOH (45 Da) Fragment
m/z = 66

- HCN (27 Da)

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 5-Aminonicotinic acid in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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